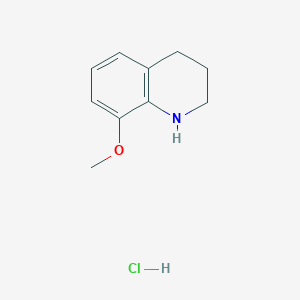

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción general

Descripción

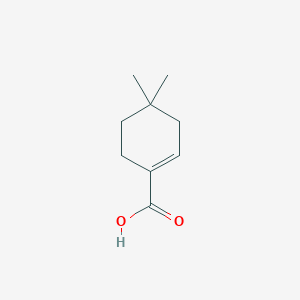

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13NO. It is used for research and development purposes . The compound is typically stored at room temperature in a dark place under an inert atmosphere .

Molecular Structure Analysis

The molecular weight of this compound is 199.68 . The InChI code is 1S/C10H13NO.ClH/c1-12-9-6-2-4-8-5-3-7-11-10 (8)9;/h2,4,6,11H,3,5,7H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Novel Ring-Opening of Spirocyclic Dienones : 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is involved in the synthesis and oxidative coupling processes in organic chemistry, contributing to the formation of spirocyclic dienones related to benzylisoquinoline alkaloids (Birch et al., 1975).

Antibiotic Properties : It has been identified in the synthesis of new natural products with biological activity against bacteria and fungi, as seen in the study of Janibacter limosus cultures (Asolkar et al., 2004).

Catalytic Synthesis Methods : Research on this compound has led to the development of convenient methods for synthesizing optically pure compounds, combining catalytic hydrogenation and classical resolution (Tang, Jiang, & Zhou, 2010).

Synthesis of Antifungal and Antitumor Compounds : This compound plays a role in the synthesis of molecules with potential antifungal and antitumor activities. For example, certain tetrahydroquinoline derivatives have shown selective cytotoxic activity against cancer cell lines (Kouznetsov et al., 2016).

Discovery in Neuropathic Pain Management : It has been a part of the discovery process for novel orally active small-molecule N-type calcium channel blockers, which are crucial in managing neuropathic pain (Ogiyama et al., 2015).

Potential Antileishmanial Drug Metabolism : The compound has been studied in the context of metabolism, particularly concerning potential antileishmanial drugs in rat liver microsomes (Theoharides, Chung, & Velázquez, 1985).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It is known that tetrahydroquinoline derivatives, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroquinoline-based compounds are known to interact with their targets, leading to changes that can inhibit the growth of pathogens or modulate neurodegenerative disorders .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

Tetrahydroquinoline derivatives are known to exert diverse biological activities, which suggests that they may have significant molecular and cellular effects .

Action Environment

Safety data sheets recommend handling the compound in a well-ventilated place, avoiding dust formation, and avoiding breathing in any dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;/h2,4,6,11H,3,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLQGWACMJBGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)

![2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid](/img/structure/B3387998.png)

![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)

![Thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3388015.png)

![2-[(4-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388019.png)

![5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3388023.png)

![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)